molecular formula C21H18FNO4 B2563043 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylic acid CAS No. 2375269-33-1

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylic acid

Cat. No. B2563043
CAS RN: 2375269-33-1
M. Wt: 367.376
InChI Key: IMUFVVARGZKJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H18FNO4 and its molecular weight is 367.376. The purity is usually 95%.
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Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is used to protect hydroxy-groups in various synthetic processes. This protective ability is advantageous in the presence of acid- and base-labile protecting groups, as the Fmoc group can be conveniently removed without affecting these other groups (Gioeli & Chattopadhyaya, 1982).

Application in Polyamide Synthesis

Fluoren-based compounds are utilized in creating aromatic polyamides with high inherent viscosities and excellent solubility in organic solvents. These polyamides demonstrate significant thermal stability and can form transparent, flexible films, making them useful in various industrial applications (Hsiao, Yang & Lin, 1999).

Solid-Phase Synthesis of N-Substituted Hydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl groups facilitate the efficient synthesis of structurally diverse N-substituted hydroxamic acids, showcasing the compound's utility in the synthesis of complex organic molecules (Mellor & Chan, 1997).

Fluorescence and Photophysical Properties

Some fluorene derivatives exhibit fluorescence properties, which are valuable in the development of sensors and photophysical studies. These properties are particularly useful in understanding the behavior of carbon dots and other luminescent materials (Shi et al., 2016).

Solid Phase Peptide Synthesis

The Fmoc amino acids, related to the compound , are instrumental in solid-phase peptide synthesis. The variety of conditions under which Fmoc solid phase peptide synthesis can be carried out provides unique opportunities for bioorganic chemistry (Fields & Noble, 2009).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4/c22-19-11-23(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUFVVARGZKJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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